molecular formula C12H17N3 B3301508 [2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 910381-29-2

[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B3301508
CAS RN: 910381-29-2
M. Wt: 203.28 g/mol
InChI Key: FIJPVWGJNAMRFR-UHFFFAOYSA-N
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Description

“[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS number 1324077-08-8 . It is used for pharmaceutical testing . The empirical formula for a similar compound is C12H17N3 .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been extensively studied . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia . The nucleophilic substitution of BBP with 3,5-di-tert-butylbenzyl bromide or 4-tert-butylbenzyl chloride, in basic heated DMSO solution, led to the preparation of derivatives .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target . For example, some benzimidazole derivatives are known to act as potent and selective histamine H1 receptor antagonists .

properties

IUPAC Name

2-(1-propan-2-ylbenzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-9(2)15-11-6-4-3-5-10(11)14-12(15)7-8-13/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJPVWGJNAMRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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